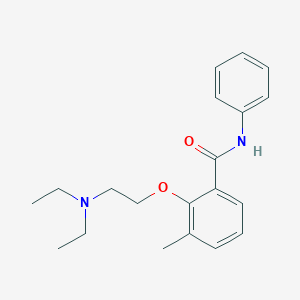

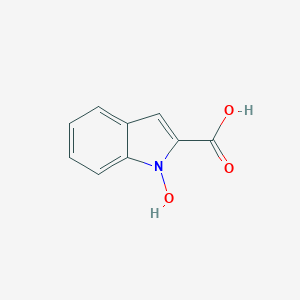

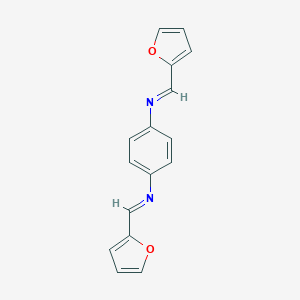

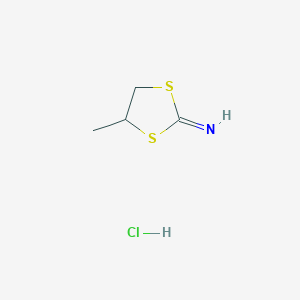

![molecular formula C20H20N2O4 B092974 スピロ[2H-1-ベンゾピラン-2,2'-[2H]インドール],1',3'-ジヒドロ-5'-メトキシ-1',3',3'-トリメチル-6-ニトロ- CAS No. 16331-96-7](/img/structure/B92974.png)

スピロ[2H-1-ベンゾピラン-2,2'-[2H]インドール],1',3'-ジヒドロ-5'-メトキシ-1',3',3'-トリメチル-6-ニトロ-

説明

The compound of interest, 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole], is a derivative of the spiropyran family, which is known for its photochromic properties. These compounds can undergo reversible transformations between two forms with distinct optical properties when exposed to light or heat. The spiropyran derivatives are of significant interest due to their potential applications in various fields such as photo-responsive materials and molecular switches.

Synthesis Analysis

The synthesis of spiropyran derivatives typically involves conventional synthetic routes. For instance, the synthesis of related compounds such as 1',3',3'-trimethyl-6-hydroxy-spiro(2H-1-benzopyran-2,2'-indoline) and its monomer variant with methacryloyloxy groups has been reported . These compounds are synthesized using standard organic chemistry techniques and can be further copolymerized with methyl methacrylate to create photo-responsive materials. The synthesis process is often followed by structural investigation using spectroscopic methods such as NMR spectroscopy to confirm the chemical structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of spiropyran derivatives is complex and can be elucidated using various spectroscopic techniques. For example, 1D and 2D NMR spectroscopy, including DEPT-135, HCCOSW, and COSY45 experiments, have been employed to assign and interpret the complex structure of spiropyran-based materials . The conformation of the dihydropyran ring and the chemical shift differences in isomeric adducts are critical aspects of the structure analysis .

Chemical Reactions Analysis

Spiropyran derivatives can participate in a range of chemical reactions, leading to various isomeric products. For example, the reaction of 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indolines] with 1,1-bis[4-(dimethylamino)phenyl]ethylene results in two types of isomeric products, which have been analyzed by spectroscopic methods . These reactions are significant as they can alter the photochromic properties of the compounds and are essential for the design of photo-responsive systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropyran derivatives are influenced by their molecular structure and the environment. The thermal isomerization of spiropyran derivatives from the spiro form to the merocyanine form has been studied, with rates measured in various solvents and under high pressures . The equilibrium constants between these isomers and the activation volumes are determined to understand the thermodynamics of the isomerization process. Additionally, the thermodynamic properties, such as heat capacity, enthalpy of fusion, and energy of combustion, have been investigated to provide insights into the stability and reactivity of these compounds . The reverse photochromism exhibited by certain derivatives in polar solvents, where the color is bleached by irradiation and reappears thermally, is another critical property that has been studied .

科学的研究の応用

光異性化と熱的リセットの応用

この化合物は、光異性化および熱反応特性について研究されています。 MoS2電界効果トランジスタ(FET)の原子薄チャネル上に堆積された場合、UV光注入によるしきい値電圧の明確なシフトを示し、これは分子がメロシアニン(MC)に変化したことによるものでした。 MCから元の分子への完全なリセットは、熱アニールによって達成されました .

光学センサーと情報処理

この化合物の光変色特性は、光学センサーや情報処理などの用途に適した候補です。 分子が環状形態から開いたメロシアニン形態に変換されることは、電磁波照射や温度、pH、酸化還元電位、媒体の極性の変化によって開始できます .

スマートマテリアル製造

この化合物を含むスピロピランは、さまざまな動的材料を作成するための有望な構成要素です。 それらは、多機能性と感度に対する基本的な要件を満たしています .

分子エレクトロニクスとナノ機械

分子の構造におけるわずかな変化でさえ、この化合物の特性を調整できるため、分子エレクトロニクスやナノ機械の分野における応用が期待されています .

5. 環境および生物分子のセンシング 多くの金属カチオン、いくつかの求核性アニオン、およびいくつかの有機種の存在は、この化合物の異性化を誘発する可能性があり、環境および生物分子のセンシングに役立ちます

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the enzymatic activity of certain proteins , while others may act as agonists or antagonists at specific receptors .

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the enzymatic activity of certain proteins, affecting the associated biochemical pathways . Additionally, indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, affecting various biochemical pathways .

Pharmacokinetics

The study of similar indole derivatives could provide some insights into the potential pharmacokinetic properties of this compound .

Result of Action

Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.

Action Environment

It’s known that the photoisomerization and thermal reaction of similar spiropyran molecules can be influenced by a variety of stimuli, such as light, solvent nature, lanthanide ions, and macromolecular support .

Safety and Hazards

特性

IUPAC Name |

5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-19(2)16-12-15(25-4)6-7-17(16)21(3)20(19)10-9-13-11-14(22(23)24)5-8-18(13)26-20/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVXHRMUYMHMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936815 | |

| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16331-96-7 | |

| Record name | 1′,3′-Dihydro-5′-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',3'-Dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

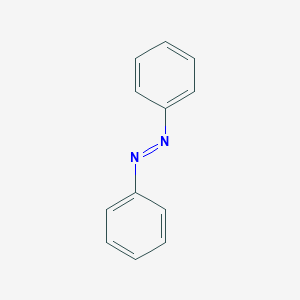

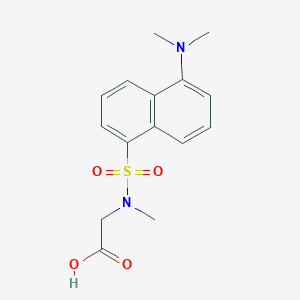

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)